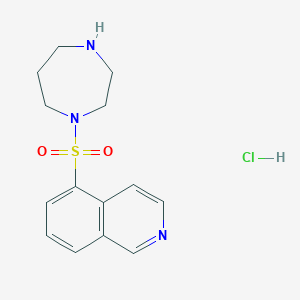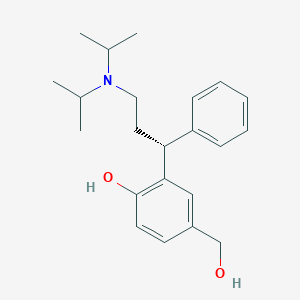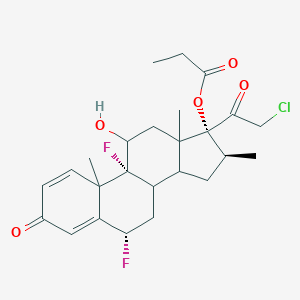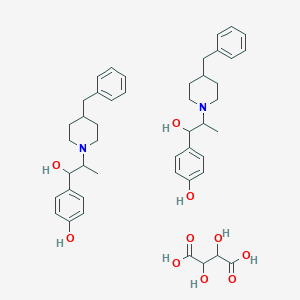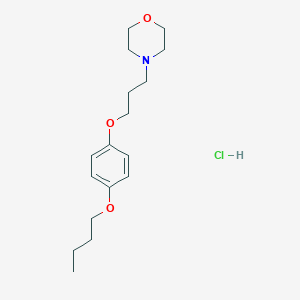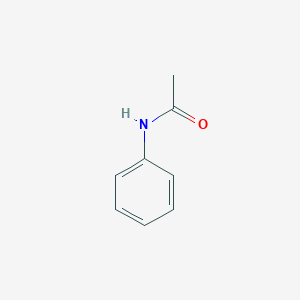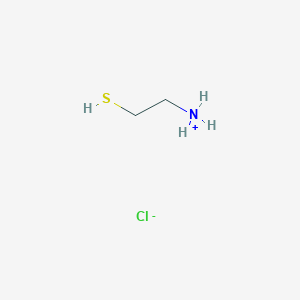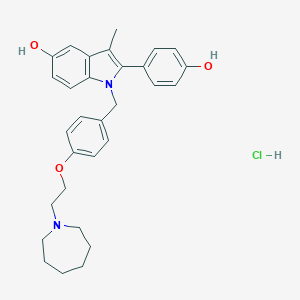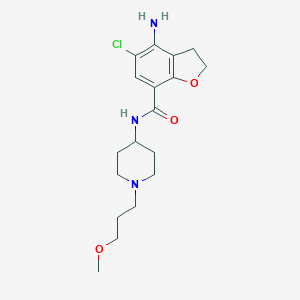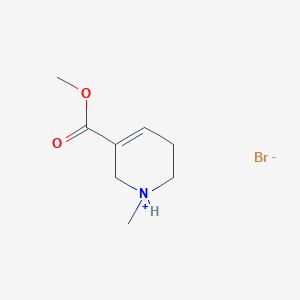
Clomipramine hydrochloride
Descripción general
Descripción
Clomipramine hydrochloride is a tricyclic antidepressant (TCA) used to treat symptoms of obsessive-compulsive disorder (OCD), such as recurrent thoughts or feelings and repetitive actions . It is thought to work in the brain by increasing the activity of the chemical serotonin .
Synthesis Analysis
A synthetic method of a clomipramine hydrochloride intermediate, i.e., N-acetyl-3-chloroiminodibenzyl, has been disclosed . The method involves a substitution reaction between N-acetyl iminodibenzyl and chloride agents in a solvent in the presence of a catalyst and an acid-binding agent .Molecular Structure Analysis
Clomipramine has a molecular formula of C19H23ClN2 and an average mass of 314.852 Da . It is an amphiphilic drug with two benzene rings in its structure .Chemical Reactions Analysis
Clomipramine hydrochloride has been analyzed using an eco-friendly solid-contact ionophore-doped potentiometric sensor . The method was optimized using calix4arene as an ionophore into a PVC polymeric membrane to enhance selectivity towards the target analyte .Physical And Chemical Properties Analysis
Clomipramine hydrochloride is described as a white to faintly yellow, crystalline powder that is slightly hygroscopic . It is very soluble in water and in methylene chloride, and soluble in alcohol .Aplicaciones Científicas De Investigación
Treatment of Depression
Clomipramine hydrochloride is used in the treatment of depression . It is the first and only antidepressant drug on the market with solid proof of clinically significant serotonin and noradrenaline reuptake inhibition . However, significant first-pass metabolism reduces its absorption to less than 62% .
Treatment of Obsessive-Compulsive Disorder (OCD)
Clomipramine hydrochloride is also used in the treatment of Obsessive-Compulsive Disorder . It has been found to be effective in reducing the symptoms of OCD, providing relief to many patients .
Treatment of Disorders with an Obsessive-Compulsive Component
Apart from OCD, Clomipramine hydrochloride is used in the treatment of disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder .
Treatment of Panic Disorder
Clomipramine hydrochloride is used off-label for the treatment of panic disorder . It helps in reducing the frequency and severity of panic attacks .
Treatment of Chronic Pain
Clomipramine hydrochloride is used in the treatment of chronic pain, including central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, and neuropathic pain .
Treatment of Cataplexy and Associated Narcolepsy
Clomipramine hydrochloride is used in the treatment of cataplexy and associated narcolepsy . It helps in reducing the symptoms of cataplexy and improving the quality of life of patients with narcolepsy .
Treatment of Autistic Disorder
Clomipramine hydrochloride is used in the treatment of autistic disorder . It helps in reducing the symptoms of autism and improving the social and communication skills of autistic individuals .
Treatment of Trichotillomania and Onychophagia
Clomipramine hydrochloride is used in the treatment of trichotillomania (hair-pulling disorder) and onychophagia (nail-biting disorder) . It helps in reducing the urge to pull hair or bite nails, thereby improving the quality of life of these patients .
Mecanismo De Acción
Target of Action
Clomipramine hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . It is a more potent inhibitor of serotonin reuptake than secondary amine TCAs . It also interacts with histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Mode of Action
Clomipramine hydrochloride inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing their neurotransmission . It also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Pharmacokinetics
Clomipramine hydrochloride is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . Its bioavailability is approximately 50% . It has a protein binding of 96-98% and an elimination half-life of 19-37 hours for clomipramine and 54-77 hours for desmethylclomipramine .
Result of Action
The molecular and cellular effects of clomipramine hydrochloride’s action include an overall increase in serotonergic neurotransmission, which is thought to exert a positive effect on mood . It may cause sedation in non-depressed individuals . It also has sedative, hypotensive, and anticholinergic effects due to its interaction with histamine-H1, α1-adrenergic, and muscarinic receptors .
Action Environment
Environmental factors can influence the action of clomipramine hydrochloride. For instance, genetic factors can affect its metabolism, as patients genetically deficient in hydroxylation can accumulate high concentrations of desmethylclomipramine, leading to serious side effects and/or nonresponse .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-49-1 (Parent) | |
| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042633 | |
| Record name | Clomipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clomipramine hydrochloride | |
CAS RN |
17321-77-6 | |
| Record name | Clomipramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomipramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomipramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMIPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LXW0L6GWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



